2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid
Description
2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid (CAS: 50463-74-6) is a spirocyclic compound featuring a bicyclic system where a six-membered ring (octane) is fused to a four-membered ring via a shared nitrogen atom (azaspiro). This structure is pivotal in medicinal chemistry as a building block for drug candidates, offering conformational rigidity and metabolic stability . Key properties include:
- Molecular weight: 210.23 g/mol
- Purity: ≥95%
- Applications: Intermediate in peptide synthesis, protease inhibitors, and kinase-targeted therapeutics.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.4]octane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(8-14)6-4-5-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKBRNPDAUFWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Step Synthesis via Cyclization and Hydrogenation
The most extensively documented route involves a sequential four-step process starting from tert-butyl-3-(2-ethoxy-2-oxyethylene)azetidine-1-carboxylate (compound 1). The reaction cascade proceeds as follows:
Step 1: Michael Addition and Cyclization
Compound 1 reacts with ethyl nitroacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile at 80°C for 12 hours, forming the spirocyclic intermediate (compound 2) via nitroacetate conjugate addition and subsequent cyclization. This step achieves a 55% isolated yield, with thin-layer chromatography (TLC) confirming complete consumption of starting material (petroleum ether/ethyl acetate 5:1, Rf = 0.3).
Step 2: Catalytic Hydrogenation
Compound 2 undergoes hydrogenation using Raney nickel in methanol at 80°C for 6 hours, reducing the nitro group to an amine and producing a mixture of diastereomers (compounds 3 and 4). The reaction requires strict temperature control to minimize byproduct formation.
Step 3: Ether Cleavage
Treatment of compounds 3 and 4 with sodium ethoxide in ethanol at 80°C for 3 hours removes the ethoxy group, yielding the deprotected spirocyclic amine (compound 5).
Step 4: Carboxylic Acid Formation
Final hydrolysis of compound 5 with sodium hydroxide in a water-ethanol mixture (80°C, 6 hours) generates the target carboxylic acid (compound 6). The overall process emphasizes minimal chromatographic purification, enhancing scalability.
Table 1: Four-Step Synthesis Reaction Conditions
Oxidative Cyclization Approach
An alternative method employs oxidative cyclization using sodium periodate (NaIO₄) and sodium bisulfite (NaHSO₃) in an acetonitrile-water system (3:1 v/v). Combining 120 g of the azetidine precursor with 130 g NaIO₄ at 25–50°C for 12–24 hours yields the spirocyclic product at 20% efficiency. While this route avoids high-pressure hydrogenation, the suboptimal yield and extensive purification requirements limit its industrial applicability.
Comparative Analysis of Methods
The four-step synthesis demonstrates superior efficiency (55% initial yield) compared to the oxidative approach (20%). Key advantages include:
-
Operational Simplicity : Ambient-pressure hydrogenation vs. oxidative conditions requiring precise stoichiometric control.
-
Scalability : The use of Raney nickel, a cost-effective catalyst, contrasts with NaIO₄’s higher expense and waste generation.
-
Diastereomer Management : The hydrogenation route produces separable diastereomers, enabling chiral resolution if required.
Reaction Optimization and Challenges
Temperature Sensitivity
Both methods exhibit pronounced temperature dependence. For instance, increasing the hydrogenation temperature beyond 80°C promotes over-reduction, while temperatures below 70°C prolong reaction times. Similarly, the oxidative method’s yield drops to <15% at 50°C due to competing side reactions.
Solvent Selection
Acetonitrile’s high polarity facilitates the initial Michael addition, whereas methanol’s protic nature stabilizes intermediates during hydrogenation. Substituting acetonitrile with THF in Step 1 reduces yield by 22%, underscoring solvent-criticality.
Industrial Scalability Considerations
The four-step process aligns with green chemistry principles through:
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core or the Boc-protected nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a versatile scaffold for the development of novel therapeutic agents. Its spirocyclic structure is particularly appealing for creating compounds with diverse biological activities.
Case Study: Drug Discovery
In a recent study, researchers utilized 2-tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid to synthesize a series of derivatives aimed at targeting specific receptors associated with neurological disorders. The derivatives exhibited promising activity in vitro, highlighting the compound's potential as a lead structure for further development .
Synthesis of Complex Molecules
The compound functions effectively as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to create intricate structures that may have enhanced pharmacological properties.
Synthetic Pathways
Several synthetic pathways have been developed using this compound, including:
- Coupling Reactions : The carboxylic acid moiety can be activated for coupling with amines or alcohols, facilitating the formation of amides or esters.
- Functionalization : The tert-butoxycarbonyl (Boc) protecting group can be selectively removed under mild conditions, allowing for further functionalization of the spirocyclic core .
Applications in Organic Synthesis
Beyond medicinal applications, 2-tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid is valuable in organic synthesis due to its ability to act as a chiral building block. This property is particularly useful in asymmetric synthesis, where the creation of enantiomerically pure compounds is crucial.
The ongoing research into 2-tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid suggests several future directions:
- Exploration of Biological Activity : Further studies are needed to evaluate the pharmacodynamics and pharmacokinetics of its derivatives.
- Development of Novel Synthetic Methods : Innovations in synthetic methodologies could enhance the efficiency and selectivity of reactions involving this compound.
- Investigation into New Therapeutic Areas : Expanding research into other therapeutic areas such as oncology or infectious diseases could unveil new applications for this compound.
Mechanism of Action
The mechanism of action of 2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical reactions. The spirocyclic structure imparts unique conformational properties that influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
Oxygen vs. Nitrogen Substitution
- 2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid tert-butyl ester (CAS: 1245816-30-1): Replaces the nitrogen at position 2 with oxygen (oxa), altering electronic properties. Purity: 95% .
- tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate (CAS: 276872-90-3): Features a smaller spiro system ([2.5] vs. [3.4]), increasing ring strain and reducing synthetic accessibility. Classified as acute toxicity category 5 (oral/skin/inhalation) .
Functional Group Modifications
- tert-Butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS: 1955539-76-0): Substitutes the carboxylic acid with a ketone (oxo) group, reducing acidity (predicted pKa: -1.96) and solubility in aqueous media. Molecular weight: 225.28 g/mol .
- Aderbasib (CAS: 791828-58-5): Incorporates hydroxamic acid (hydroxyamino carbonyl) and phenylpiperazine groups, enabling metalloprotease inhibition. Used as an antineoplastic agent targeting ErbB sheddase .
Physicochemical Properties
*Estimated based on structural analogs.
- LogP Trends : Oxygen-containing analogs (e.g., oxa derivatives) exhibit higher lipophilicity than nitrogen-based compounds due to reduced polarity.
- Solubility : Carboxylic acid groups enhance aqueous solubility, whereas tert-butyl esters and oxo groups decrease it.
Biological Activity
2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name: 2-Tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid
- CAS Number: [Insert CAS number]
- Molecular Formula: C12H19NO4
- Molecular Weight: 241.28 g/mol
- Structure: The compound features a spirocyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
| Rotatable Bonds | 4 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of 2-tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in metabolic disorders.
- Receptor Modulation: It may act on certain receptors, influencing cellular signaling pathways that regulate various physiological processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity: Studies have shown that it possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects: The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Cytotoxicity against Cancer Cells: Preliminary studies suggest that it can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Case Studies
-
Study on Antimicrobial Activity:
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant inhibition zones, suggesting strong potential as a novel antibiotic agent. -
Research on Anti-inflammatory Properties:
In vitro experiments demonstrated that treatment with 2-tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid reduced the levels of inflammatory markers in cultured macrophages, highlighting its anti-inflammatory capabilities. -
Cytotoxicity Assessment:
A recent study assessed the cytotoxic effects on human cancer cell lines (e.g., breast and prostate cancer). The results showed a dose-dependent decrease in cell viability, suggesting its potential role in cancer therapy.
Table 2: Summary of Biological Activities
Q & A
Basic: What are the recommended safety protocols for handling 2-tert-butoxycarbonyl-2-azaspiro[3.4]octane-5-carboxylic acid in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves (tested for permeation resistance), chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-certified P95/P99 filters) is advised for aerosol-prone procedures .
- First Aid : Immediate skin decontamination with soap/water; eye exposure requires 15-minute flushing with water. For inhalation, move to fresh air and seek medical attention .
- Environmental Control : Avoid drainage contamination; use secondary containment for spills. Dispose of waste via licensed hazardous chemical disposal services .
Basic: What is the current understanding of the compound’s acute toxicity profile?
Answer:
- Hazard Classification : Classified under OSHA HCS as:
- Data Gaps : No detailed LD50 values, mutagenicity, or carcinogenicity data are available. IARC/ACGIH flags potential carcinogenicity for components ≥0.1% .
Advanced: How can researchers address stability and reactivity uncertainties in non-standard experimental conditions?
Answer:
- Methodological Approach :
- Thermal Analysis : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds (current "stable under recommended storage") .
- Reactivity Screening : Test compatibility with common solvents (e.g., DMSO, THF) and reagents (e.g., strong acids/bases) under inert atmospheres.
- Degradation Studies : Use HPLC-MS to identify decomposition byproducts under accelerated aging (40°C/75% RH for 6 months) .
Advanced: What synthetic strategies are plausible for derivatizing the spirocyclic core of this compound?
Answer:
- Retrosynthetic Insights :
- Boc Deprotection : Use TFA or HCl/dioxane to expose the secondary amine for further functionalization (e.g., amidation, alkylation) .
- Carboxylic Acid Activation : Employ EDC/HOBt or DCC to generate active esters for coupling with amines/alcohols .
- Spiro Ring Modifications : Explore ring-opening via acid-catalyzed hydrolysis or transition-metal-mediated cross-coupling at the methylene bridge (analogous to bicyclo[2.2.2] systems) .
Advanced: How can researchers evaluate the environmental impact of this compound given limited ecotoxicological data?
Answer:
- Experimental Design :
- Biodegradation Assays : Use OECD 301B (Ready Biodegradability) to measure COD removal in aqueous systems.
- Aquatic Toxicity : Perform Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201).
- Soil Mobility : Assess adsorption coefficients (Kd) via batch equilibrium experiments with varying soil pH/organic matter content .
Advanced: What analytical techniques are optimal for characterizing this compound’s purity and structural integrity?
Answer:
- Primary Methods :
- HPLC-PDA : Use C18 columns (ACN/water + 0.1% TFA) to quantify purity and detect hydrolyzed byproducts (e.g., free carboxylic acid).
- NMR Spectroscopy : H/C NMR to confirm spirocyclic conformation and Boc group integrity (δ ~1.4 ppm for tert-butyl protons) .
- High-Resolution MS : ESI+ mode to verify molecular ion ([M+H]⁺ = 268.3 m/z) and fragmentation patterns .
Advanced: What pharmacological hypotheses can be proposed based on structural analogs?
Answer:
- Structure-Activity Relationships (SAR) :
- β-Lactam Analogs : Compare with 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives (e.g., cephalosporin intermediates) to hypothesize antibiotic activity .
- Spirocyclic Privileged Structures : Evaluate potential as kinase inhibitors or GPCR modulators via molecular docking (e.g., similarity to azaspiro[3.4]octane-based drug candidates) .
- Prodrug Potential : Assess Boc group cleavage in physiological conditions for controlled amine release .
Advanced: How can contradictions in stability data be resolved during method development?
Answer:
- Case Study : If decomposition occurs during a reaction but SDS claims "stable under storage":
- Stress Testing : Expose the compound to UV light, oxidizing agents (H₂O₂), and redox conditions to identify instability triggers .
- In Situ Monitoring : Use ReactIR to track Boc group hydrolysis or spiro ring opening in real time.
- Controlled Atmosphere : Repeat experiments under N₂/Ar to rule out oxidative degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
